3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one

Catalog No.
S13815330
CAS No.
29068-25-5
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one

CAS Number

29068-25-5

Product Name

3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one

IUPAC Name

3-cyclobutyl-4H-1,2-oxazol-5-one

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c9-7-4-6(8-10-7)5-2-1-3-5/h5H,1-4H2

InChI Key

UVLQWPCIMPEGOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NOC(=O)C2

3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound characterized by a five-membered oxazolone ring fused with a cyclobutyl group. This compound belongs to the class of oxazolones, which are known for their diverse chemical reactivity and biological activity. The molecular formula for 3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one is C₇H₉NO₂, and it features an oxazolone ring that can undergo various chemical transformations due to the presence of both carbonyl and nitrogen functionalities.

  • Oxidation: The compound can be oxidized to form oxazolone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert the oxazolone ring into other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: It can undergo nucleophilic substitution reactions where either the cyclobutyl group or the oxazolone ring is substituted by other functional groups, often facilitated by alkyl halides or acyl chlorides as reagents .

The biological activity of 3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one has been explored in various studies. Compounds within the oxazolone family are often noted for their potential pharmacological properties, including:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various microbial strains.
  • Anti-inflammatory Properties: The structural features of oxazolones may contribute to their ability to modulate inflammatory responses.
  • Cytotoxic Effects: Some derivatives have demonstrated cytotoxic activity against cancer cell lines, suggesting potential applications in oncology .

The synthesis of 3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one typically involves cyclization reactions of appropriate precursors under controlled conditions. A common synthetic route includes:

  • Starting Materials: Cyclobutylamine and glyoxylic acid are often used as starting materials.
  • Cyclization Reaction: The reaction is conducted in an organic solvent such as ethanol or methanol, with hydrochloric acid as a catalyst to facilitate the formation of the oxazolone ring.
  • Isolation: The product is usually isolated through recrystallization or distillation to achieve high purity .

3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one has several potential applications in various fields:

  • Pharmaceuticals: Its unique structure may allow it to act as a lead compound in drug development targeting specific biological pathways.
  • Material Science: Due to its reactivity, it may be utilized in synthesizing novel materials with unique properties.
  • Agricultural Chemicals: Compounds with similar structures have been explored for use as agrochemicals due to their biological activity against pests and pathogens .

Interaction studies of 3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one reveal its potential to engage with various biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding: It has the potential to interact with cellular receptors, influencing signaling pathways and biological responses .

Several compounds share structural characteristics with 3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Attributes
3-Cyclopropyl-4,5-dihydro-1,2-oxazol-5-oneContains a cyclopropyl groupAntimicrobial propertiesSmaller ring size affects reactivity
2-AminooxazoleContains an amino group on the oxazole ringAntiviral and anticancer activitiesDifferent functional groups lead to varied bioactivity
4-MethylthiazoleThiazole instead of oxazoleAntimicrobial and antifungal propertiesSulfur atom introduces different reactivity patterns

Uniqueness: 3-Cyclobutyl-4,5-dihydro-1,2-oxazol-5-one is distinct due to its specific cyclobutyl group and the resultant steric effects that influence its chemical behavior and biological interactions. This uniqueness enhances its potential utility in drug design and other applications compared to similar compounds .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

139.063328530 g/mol

Monoisotopic Mass

139.063328530 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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